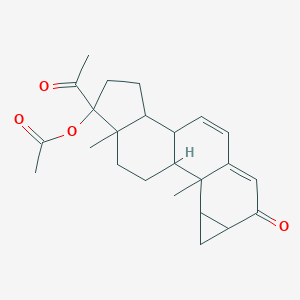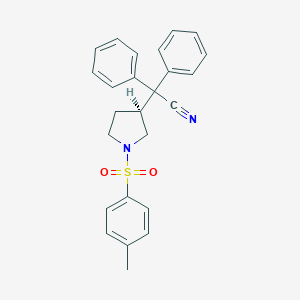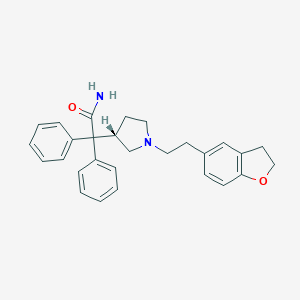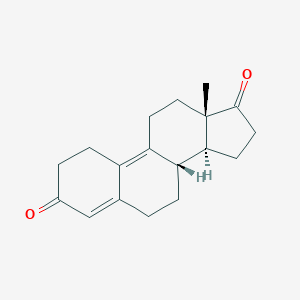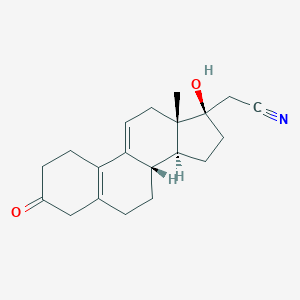
依米达芬那辛杂质
描述
Imidafenacin impurity is a chemical compound related to imidafenacin, an antimuscarinic agent used to treat overactive bladder. The impurity is often studied to ensure the purity and efficacy of the pharmaceutical product. Imidafenacin impurity has the molecular formula C18H20N2O2 and a molecular weight of 296.37 g/mol .
科学研究应用
Imidafenacin impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of imidafenacin.
Biology: Studied for its potential biological effects and interactions with various biological systems.
Medicine: Used in the development and testing of pharmaceutical formulations to ensure safety and efficacy.
Industry: Employed in quality control processes to detect and quantify impurities in pharmaceutical products
作用机制
Target of Action
Imidafenacin, also known as Imidafenacin Metabolite M5, primarily targets the muscarinic receptors M1 and M3 . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin acts by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors leads to a reduction in the frequency of urination, particularly in patients with overactive bladder .
Biochemical Pathways
The primary biochemical pathway affected by Imidafenacin involves the muscarinic receptors in the bladder. The M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . On the other hand, M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors .
Pharmacokinetics
Imidafenacin is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . The compound is eliminated primarily through metabolism, likely by CYP3A4 and UGT1A4 . Approximately 65.6% and 29.4% of the administered radioactivity were recovered in the urine and feces, respectively . The apparent terminal elimination half-life of the total radioactivity was 72 hours .
Result of Action
The molecular and cellular effects of Imidafenacin’s action primarily involve the reduction of urinary frequency in patients with overactive bladder . By antagonizing the muscarinic receptors, Imidafenacin inhibits the contraction of the detrusor muscle in the bladder, thereby reducing the urge to urinate .
生化分析
Biochemical Properties
Imidafenacin Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . It exhibits selectivity toward muscarinic M3 receptors . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
Imidafenacin Impurity influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It affects various types of cells and cellular processes, including those related to the urinary bladder .
Molecular Mechanism
The mechanism of action of Imidafenacin Impurity involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidafenacin Impurity change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Imidafenacin Impurity vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Imidafenacin Impurity is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Imidafenacin Impurity is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of imidafenacin impurity involves several synthetic routes. One common method includes the reaction of 2-halogenated ethyl diphenylacetonitrile with 2-methyl imidazole in the presence of alcohol compounds as solvents and polyethylene glycol as a catalyst . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of imidafenacin impurity often employs high-performance liquid chromatography (HPLC) for separation and purification. This method uses phenyl silane bonded silica gel as a chromatographic column filler and a combination of buffer salt solutions and organic phases as mobile phases . This ensures high precision and specificity in the production process.
化学反应分析
Types of Reactions: Imidafenacin impurity undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
相似化合物的比较
Imidafenacin impurity can be compared with other related compounds, such as:
- Imidafenacin Related Compound 1 (CAS No. 170105-20-1)
- Imidafenacin Related Compound 2 (CAS No. 503598-17-2)
- Imidafenacin Related Compound 3 (CAS No. 503598-07-0)
- Imidafenacin Related Compound 4 (CAS No. 503598-78-5)
These compounds share similar chemical structures but may differ in their specific functional groups and biological activities . Imidafenacin impurity is unique in its specific interactions and potential effects, making it a valuable compound for research and quality control.
属性
IUPAC Name |
2-[(4-amino-4-oxo-3,3-diphenylbutyl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-17(24)18(13-7-3-1-4-8-13,14-9-5-2-6-10-14)11-12-20-15(21)16(22)23/h1-10H,11-12H2,(H2,19,24)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGURMKOKFOQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)O)(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503598-07-0 | |
| Record name | 2-((4-Amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)AMINO)-2-OXOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZ5IE80WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


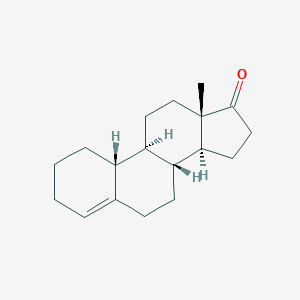
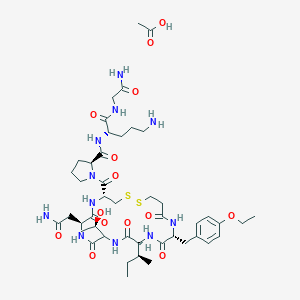
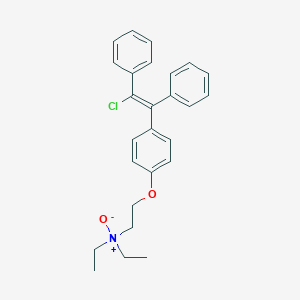
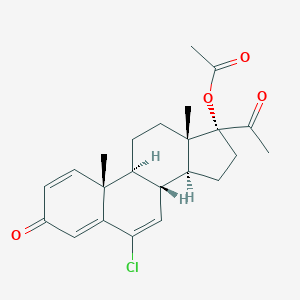
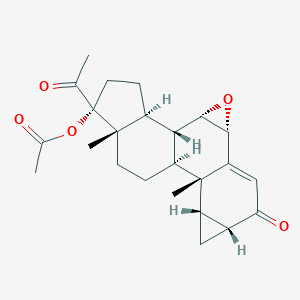
![[(1S,2S,3S,5R,9S,10S,11R,12S,15R,16S)-15-Acetyl-9-chloro-10-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B195058.png)
